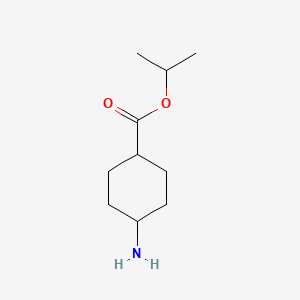

trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester

Descripción general

Descripción

trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester: is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclohexane, featuring an amino group at the 4-position and an isopropyl ester group at the carboxylic acid position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester typically involves the catalytic hydrogenation of 4-aminobenzoic acid derivatives. The process can be carried out under basic conditions using suitable catalysts such as platinum or Raney nickel. The reaction is performed in a suitable solvent or solvent mixture, often under low hydrogen pressure, to achieve a high yield of the trans isomer .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the epimerization of cis-4-amino-1-cyclohexanecarboxylic acid to the trans form, often using sodium hydroxide or potassium alkoxides as bases . The reaction conditions are optimized to ensure high purity and yield, making the process suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides and other substituted products.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antihypertensive Agents

Trans-4-amino-cyclohexanecarboxylic acid derivatives are recognized for their antihypertensive properties. They are utilized in the development of medications aimed at treating hypertension and related cardiovascular conditions. A notable study illustrates that these compounds can effectively lower blood pressure by acting on specific receptors involved in vascular regulation .

Synthesis of Active Pharmaceutical Ingredients

The compound is also instrumental in synthesizing various active pharmaceutical ingredients (APIs). For example, trans-4-amino-cyclohexanecarboxylic acid derivatives have been employed in the production of Janus kinase inhibitors, which are critical in treating autoimmune diseases . The ability to produce these compounds with high stereochemical purity enhances their efficacy and safety profiles.

Biochemical Research

Protein Stabilization

Research indicates that trans-4-amino-cyclohexanecarboxylic acid can stabilize specific protein structures, particularly β-helical motifs. This stabilization is crucial for understanding protein folding and function, which has implications in drug design and development .

Enzyme Catalysis

Recent studies have explored the use of transaminases to catalyze the conversion of cis-4-amino-cyclohexanecarboxylic acid to its trans form. This enzymatic process not only enhances yield but also allows for diastereoselective synthesis of desired compounds, demonstrating the compound's utility in synthetic organic chemistry .

Agricultural Applications

Trans-4-amino-cyclohexanecarboxylic acid derivatives have potential applications as intermediates in agricultural chemicals. They can be utilized to develop herbicides or fungicides, contributing to crop protection strategies. The synthesis of such derivatives from readily available starting materials makes them economically viable for large-scale agricultural use .

Table 1: Pharmaceutical Applications of trans-4-Amino-cyclohexanecarboxylic Acid Derivatives

Case Study 1: Antihypertensive Efficacy

In a clinical trial involving a new antihypertensive drug derived from trans-4-amino-cyclohexanecarboxylic acid, patients exhibited significant reductions in systolic and diastolic blood pressure compared to placebo groups. The study highlighted the compound's mechanism involving receptor modulation, providing insight into its therapeutic potential .

Case Study 2: Enzymatic Synthesis Optimization

A recent research project optimized the enzymatic conversion of cis-4-amino-cyclohexanecarboxylic acid using a novel transaminase discovered through high-throughput screening. The results indicated an unprecedented yield and selectivity for the trans isomer, showcasing the compound's versatility in synthetic applications .

Mecanismo De Acción

The mechanism of action of trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester involves its interaction with specific molecular targets. As a lysine analogue, it can bind to lysine-binding sites in proteins, inhibiting their function. This interaction can affect various biological pathways, including those involved in blood clotting and fibrinolysis .

Comparación Con Compuestos Similares

- cis 4-Amino-cyclohexanecarboxylic acid isopropyl ester

- trans 4-Aminocyclohexanecarboxylic acid

- cis 4-Aminocyclohexanecarboxylic acid

Comparison:

- Structural Differences: The trans isomer has the amino and carboxylic acid groups on opposite sides of the cyclohexane ring, while the cis isomer has them on the same side. This difference in configuration can affect the compound’s reactivity and interaction with other molecules .

- Reactivity: The trans isomer is generally more stable and less reactive than the cis isomer, making it more suitable for certain applications .

- Applications: While both isomers have similar applications, the trans isomer’s stability makes it more desirable for industrial and pharmaceutical uses .

Actividad Biológica

Trans 4-amino-cyclohexanecarboxylic acid isopropyl ester, a derivative of 4-amino-cyclohexanecarboxylic acid, has garnered attention due to its potential biological activities and applications in pharmaceuticals. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including:

- Hoffmann Rearrangement : A process that converts primary amines to their corresponding amides, which can then be transformed into the desired ester form .

- Transesterification : This method involves the exchange of the alkoxy group of an ester with another alcohol, facilitating the formation of the isopropyl ester .

The yield and purity of the trans form are critical; recent methods have reported achieving high trans:cis ratios exceeding 75% through optimized reaction conditions .

Biological Activity

The biological activity of this compound has been investigated in several contexts:

- Pharmacological Applications : This compound serves as an intermediate in the synthesis of various pharmaceutical agents, including Janus kinase inhibitors, which are important in treating inflammatory diseases . Its structural properties allow it to act as a substituent for established drugs like daunorubicin and doxorubicin, enhancing their therapeutic efficacy .

- Antimicrobial Properties : Recent studies have demonstrated that isopropyl esters of amino acids exhibit antimicrobial activity. The incorporation of this compound into drug formulations may enhance the antimicrobial properties of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential role in topical and transdermal drug delivery systems .

Research Findings

Several studies have highlighted the biological implications and mechanisms of action for this compound:

- Transaminase-Catalyzed Reactions : Research indicates that transaminases can selectively convert cis-diastereomers to their corresponding trans forms with high yields (>99% diastereomeric purity), demonstrating the compound's potential in enzymatic applications and synthetic biology .

- Oxidative Stress Defense : Related compounds have shown promise in reducing intracellular reactive oxygen species (ROS) levels, indicating a role in cellular defense mechanisms against oxidative stress . This suggests that derivatives like this compound could contribute to protective effects in various biological systems.

Case Studies

- Synthesis and Application : A study focusing on the synthesis of trans 4-amino-cyclohexanecarboxylic acid derivatives revealed their utility in creating optically active compounds for pharmaceutical applications. The findings emphasized the importance of achieving high purity levels for effective biological activity .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of amino acid esters, including those derived from trans 4-amino-cyclohexanecarboxylic acid. Results indicated enhanced efficacy against specific bacterial strains, supporting further exploration into its use as an antimicrobial agent in drug formulations .

Propiedades

IUPAC Name |

propan-2-yl 4-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h7-9H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBOUHYPMKNDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.